(2E)-3-(1-benzofuran-2-yl)acrylic acid
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Overview
Description
(2E)-3-(1-benzofuran-2-yl)acrylic acid is an organic compound that features a benzofuran moiety attached to an acrylic acid group. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings, which is known for its wide range of biological and pharmacological activities . The acrylic acid group provides the compound with reactive sites for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzofuran-2-yl)acrylic acid typically involves the following steps:
O-Alkylation of Salicylaldehyde: This step involves the reaction of salicylaldehyde with chloroacetic acid to form an ether intermediate.
Dehydration and Decarboxylation: The ether intermediate undergoes dehydration and decarboxylation to form the benzofuran ring.
Aldol Condensation: The benzofuran derivative is then subjected to aldol condensation with acrylic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-benzofuran-2-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid group to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzofuran derivatives, amine-substituted derivatives.
Scientific Research Applications
(2E)-3-(1-benzofuran-2-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzofuran-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its antimicrobial and anticancer activities.
Benzothiophene: Similar structure with a sulfur atom instead of oxygen, also exhibits biological activities.
Indole: Contains a nitrogen atom instead of oxygen, widely studied for its pharmacological properties.
Uniqueness
(2E)-3-(1-benzofuran-2-yl)acrylic acid is unique due to its combination of the benzofuran moiety and the acrylic acid group, which provides a versatile platform for chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
(E)-3-(1-benzofuran-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H,(H,12,13)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFAXPKHRUZJFC-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132376-67-1 |
Source
|
Record name | (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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